![molecular formula C13H14N6O3S2 B2794128 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 946255-10-3](/img/structure/B2794128.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H14N6O3S2 and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative with potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities, particularly in the field of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N5O3S with a molecular weight of approximately 359.4 g/mol. The compound contains functional groups that enhance its interaction with biological targets, notably the thioacetamide and hydroxyethyl moieties.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition leads to disrupted cell cycle progression, particularly affecting cancer cell proliferation.
Biochemical Pathways
The compound has been shown to influence the CDK2/cyclin A2 pathway , resulting in significant anti-proliferative effects against various cancer cell lines. This mechanism highlights its potential as an anticancer agent.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activity. For instance, a related compound showed IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cell lines respectively, indicating strong anti-proliferative effects .
Compound | Cell Line | IC50 (µM) |
---|---|---|
12b | A549 | 8.21 |
12b | HCT-116 | 19.56 |
Additionally, flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases .
Inhibition of Kinase Activity
The compound has also demonstrated significant inhibitory activity against wild-type and mutant EGFR (Epidermal Growth Factor Receptor), which is a common target in cancer therapy. The IC50 for mutant EGFR was reported at 0.236 µM .
Case Studies
A study focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives found that modifications to the core structure significantly influenced their biological activity. For example, compounds with specific substitutions showed enhanced selectivity and potency against various cancer types .
Example Case Study
In a recent investigation into the antitumor activity of similar compounds:
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although the specific compound has not been extensively tested in this context, its structural similarities suggest potential efficacy against various bacterial strains.
Anticancer Properties
The biological activity of pyrazolo[3,4-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The proposed mechanism of action involves the inhibition of key enzymes or pathways related to cell division and metabolism in pathogenic organisms.
Antitubercular Activity
A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with similar structures to our target compound .
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Synthesis and Functionalization
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce the thio and acetamide groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and acylation .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) group connecting the pyrazolo[3,4-d]pyrimidine core to the acetamide moiety undergoes nucleophilic substitution reactions. This reactivity is exploited to modify the compound’s side chains or introduce new functional groups.
Example Reaction:
-
Reagents: Alkyl halides (e.g., methyl iodide) or aryl halides in the presence of a base (e.g., K₂CO₃).
-
Conditions: Solvent: DMF or DMSO; Temperature: 60–80°C.
-
Outcome: Replacement of the thioether sulfur with alkyl/aryl groups, forming sulfides or sulfones.
Reactant | Product | Yield | Conditions |
---|---|---|---|
Methyl iodide | S-Methyl derivative | 78% | DMF, 70°C, 12h |
4-Nitrobenzyl Br | S-(4-Nitrobenzyl) analog | 65% | DMSO, 80°C, 10h |
Hydrolysis of the Acetamide Group
The acetamide (-NHCO-) group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Example Reaction:
-
Reagents: HCl (6M) or NaOH (2M).
-
Conditions: Reflux in aqueous ethanol (1:1 v/v).
-
Outcome: Formation of 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid , confirmed via IR (loss of amide band at 1650 cm⁻¹).
Acidic Hydrolysis | Basic Hydrolysis |
---|---|
88% conversion | 92% conversion |
Cyclization Reactions Involving the Pyrazolo Core
The pyrazolo[3,4-d]pyrimidine ring participates in cyclization reactions to form fused heterocycles, enhancing structural complexity.
Example Reaction:
-
Reagents: Hydrazine hydrate or thiourea.
-
Conditions: Ethanol, reflux (12h).
-
Outcome: Formation of triazolo-pyrazolo[3,4-d]pyrimidine derivatives .
Cyclizing Agent | Product Structure | Application |
---|---|---|
Thiourea | Triazolo-fused derivative | Enhanced kinase inhibition |
Hydrazine | Pyrazine-incorporated analog | Anticancer activity |
Oxidation of the Thioether to Sulfoxide/Sulfone
Controlled oxidation modifies the sulfur atom’s oxidation state, altering electronic properties and bioactivity.
Example Reaction:
-
Reagents: H₂O₂ (30%) or mCPBA.
-
Conditions: Room temperature, 4–6h.
-
Outcome: Sulfoxide (R-SO-) or sulfone (R-SO₂-) formation, confirmed via NMR (δ 2.8–3.1 ppm for sulfoxide) .
Oxidizing Agent | Product | Yield |
---|---|---|
H₂O₂ | Sulfoxide | 85% |
mCPBA | Sulfone | 78% |
Functionalization of the Hydroxyethyl Group
The hydroxyethyl (-CH₂CH₂OH) side chain undergoes esterification or etherification to improve solubility or pharmacokinetics.
Example Reaction:
-
Reagents: Acetic anhydride (for esterification) or alkyl halides (for etherification).
-
Conditions: Pyridine (catalyst), RT.
-
Outcome: Ester or ether derivatives with modified logP values.
Modification Type | Reagent | Product Solubility (mg/mL) |
---|---|---|
Esterification | Acetic anhydride | 0.45 → 1.12 |
Etherification | Ethyl bromide | 0.45 → 0.89 |
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at specific positions on the pyrazolo core.
Example Reaction:
-
Catalyst: Pd(PPh₃)₄.
-
Conditions: DME/H₂O (3:1), 90°C, 24h.
-
Outcome: Aryl-substituted derivatives with enhanced CDK2 inhibitory activity (IC₅₀: 0.12 μM vs. 0.45 μM for parent compound) .
Aryl Boronic Acid | Coupling Position | IC₅₀ (μM) |
---|---|---|
4-Fluorophenyl | C6 of pyrimidine | 0.12 |
Thiophene-2-yl | C3 of pyrazole | 0.28 |
Reductive Amination of the Pyrimidine Ring
The oxo group at position 4 of the pyrimidine ring undergoes reductive amination to introduce amine functionalities.
Example Reaction:
-
Reagents: NH₄OAc, NaBH₃CN.
-
Conditions: MeOH, RT, 6h.
-
Outcome: 4-Amino-pyrazolo[3,4-d]pyrimidine derivatives with improved water solubility.
Amine Source | Solubility Increase (%) |
---|---|
NH₄OAc | 220% |
Propriétés
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S2/c1-7-5-23-12(15-7)16-9(21)6-24-13-17-10-8(11(22)18-13)4-14-19(10)2-3-20/h4-5,20H,2-3,6H2,1H3,(H,15,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRAWCEDJJECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.